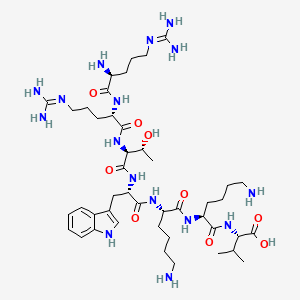![molecular formula C16H13ClN4 B14215378 Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- CAS No. 821784-02-5](/img/structure/B14215378.png)
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring, a pyridine ring, and a chlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the cyclization of diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The use of environmentally benign reagents and catalysts is often preferred to minimize the ecological footprint.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interfere with enzyme activity or cellular processes by binding to active sites or altering membrane permeability . The exact pathways and targets can vary depending on the specific application and context.
Eigenschaften
CAS-Nummer |
821784-02-5 |
|---|---|
Molekularformel |
C16H13ClN4 |
Molekulargewicht |
296.75 g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)methyl]-5-pyridin-4-ylpyrazin-2-amine |
InChI |
InChI=1S/C16H13ClN4/c17-14-3-1-2-12(8-14)9-20-16-11-19-15(10-21-16)13-4-6-18-7-5-13/h1-8,10-11H,9H2,(H,20,21) |
InChI-Schlüssel |
GNVQGGYFACLKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=C(N=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)
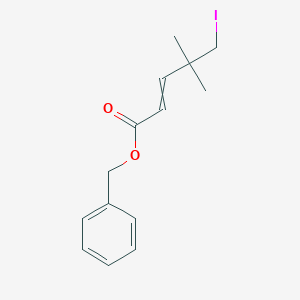

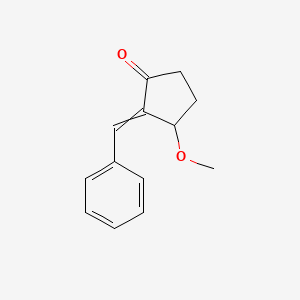
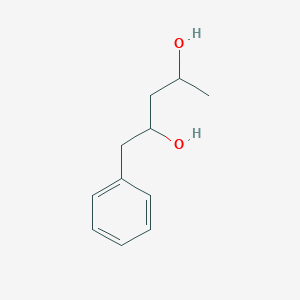
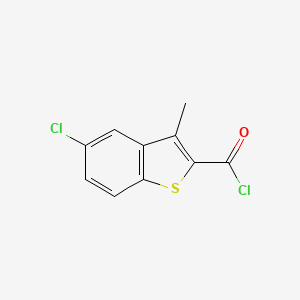
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
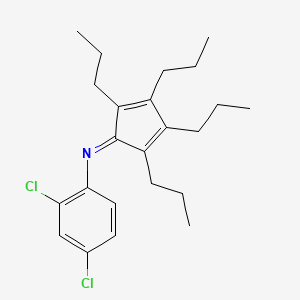
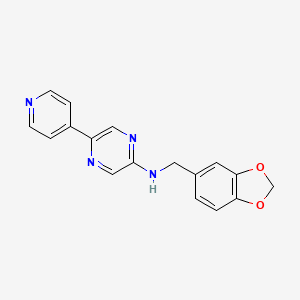
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
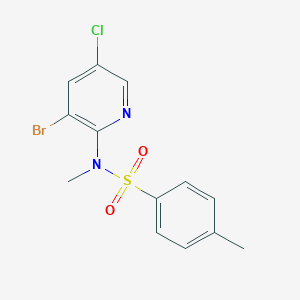
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
